

Introduction: Contextualizing 2-Bromobenzene-1,4-diamine in Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromobenzene-1,4-diamine

Cat. No.: B081903

[Get Quote](#)

2-Bromobenzene-1,4-diamine (CAS: 13296-69-0) is a substituted aromatic diamine that serves as a valuable building block in synthetic organic chemistry.^[1] Its utility lies in the strategic placement of amino and bromo functional groups, which allows for a variety of subsequent chemical transformations. The two nucleophilic amino groups can participate in reactions such as acylation, sulfonation, and condensation with dicarbonyl compounds to form complex heterocyclic structures.^[2] Concurrently, the bromo substituent provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

This dual functionality makes it a key intermediate in the development of novel pharmaceutical agents, organocatalysts, and functional materials.^[2] However, the very reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards. Aromatic amines as a class are known for potential toxicity, and the introduction of a halogenated substituent can further modify the compound's toxicological profile. This guide provides a comprehensive framework for the safe handling, storage, and disposal of **2-Bromobenzene-1,4-diamine**, grounded in established safety protocols and an expert understanding of its chemical nature.

Section 1: Hazard Identification and GHS Classification

A foundational element of laboratory safety is a clear-eyed assessment of a chemical's intrinsic hazards. **2-Bromobenzene-1,4-diamine** is classified under the Globally Harmonized System

(GHS) as a hazardous substance. The primary hazards are associated with irritation and acute toxicity. The "Warning" signal word indicates a moderate level of hazard.

It is crucial to internalize these hazards not as procedural hurdles, but as critical data points that inform every aspect of the experimental workflow, from the selection of engineering controls to the choice of personal protective equipment.

Chemical Identity

IUPAC Name	2-bromobenzene-1,4-diamine [1]
------------	--

Synonyms	2-bromo-1,4-benzenediamine, 1,4-diamino-2-bromobenzene [1]
----------	--

CAS Number	13296-69-0 [1]
------------	--------------------------------

Molecular Formula	C ₆ H ₇ BrN ₂ [1]
-------------------	--

Molecular Weight	187.04 g/mol [1]
------------------	----------------------------------

Physical Form	Solid
---------------	-------

GHS Hazard Classification

Pictogram

GHS07 (Exclamation Mark)

Signal Word

Warning

Hazard Statements

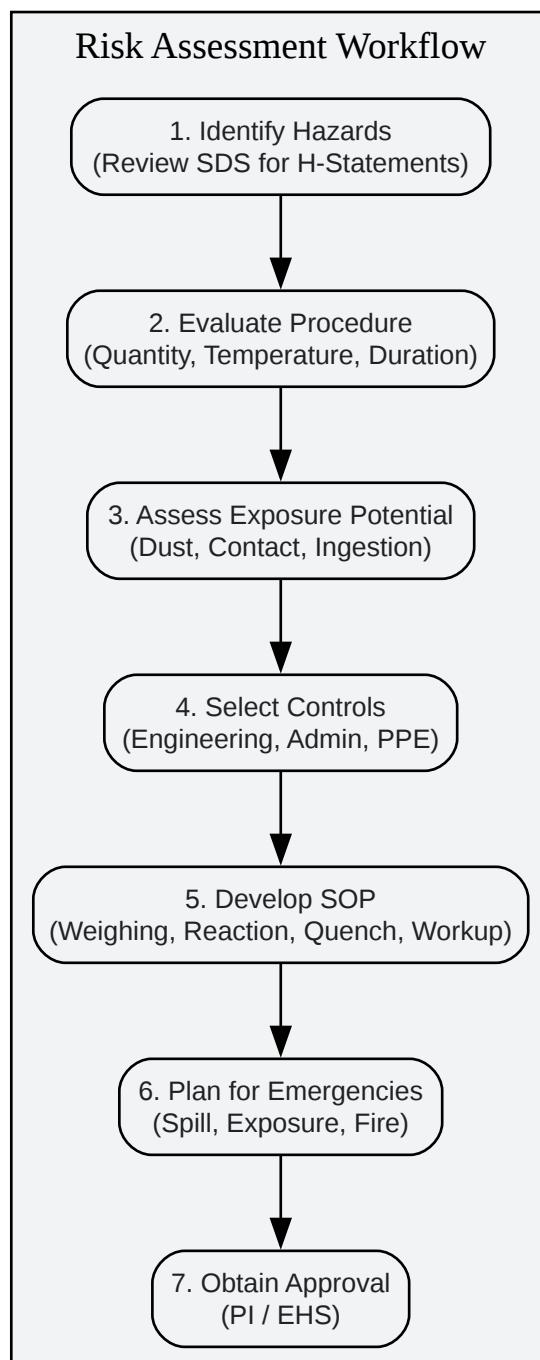
H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Precautionary Statements

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[\[3\]](#) P264: Wash skin thoroughly after handling.[\[3\]](#) P270: Do not eat, drink or smoke when using this product.[\[3\]](#) P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[3\]](#) P302+P352: IF ON SKIN: Wash with plenty of soap and water.[\[3\]](#) P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Section 2: The Logic of Control: Engineering, Administrative, and Personal Protection

A robust safety paradigm is built on a hierarchy of controls. The primary goal is to engineer out the hazard. Where this is not possible, administrative controls are implemented. Personal Protective Equipment (PPE) serves as the final, critical barrier between the researcher and the chemical.


Engineering Controls: The First Line of Defense

Given that **2-Bromobenzene-1,4-diamine** is a solid that can form dust and is classified as a respiratory irritant (H335), all manipulations should be performed within a properly functioning chemical fume hood.[\[4\]](#) This is non-negotiable. The fume hood contains airborne particles and vapors, preventing their inhalation by the user and release into the general laboratory environment.

Causality: The negative pressure and constant air exchange within a fume hood are designed specifically to capture particulates and vapors at the source, providing a significantly higher level of protection than any form of respiratory PPE for routine handling.[5]

Administrative Controls: Structuring Safe Workflows

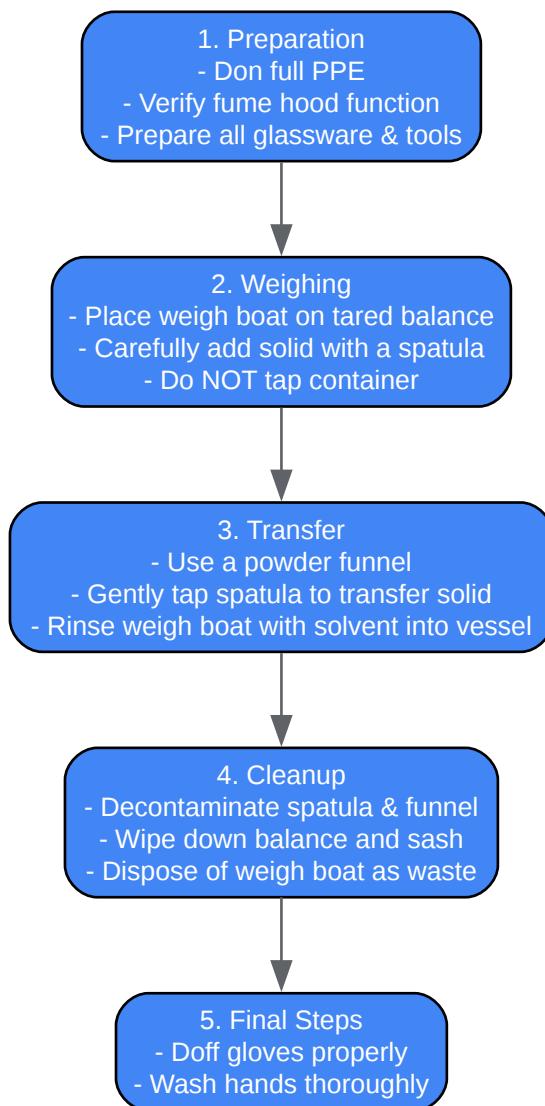
Before any work begins, a formal risk assessment must be conducted. This process involves identifying the hazards (from the SDS), evaluating the risks associated with the specific experimental procedure (e.g., quantities used, heating, potential for aerosolization), and implementing control measures.

[Click to download full resolution via product page](#)

Caption: A typical risk assessment workflow for chemical handling.

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE selection must be directly correlated to the identified hazards. For **2-Bromobenzene-1,4-diamine**, the focus is on protecting the skin, eyes, and respiratory system.


Protection Type	Specific PPE	Rationale & Justification
Eye Protection	Chemical safety goggles with side shields or a full-face shield. [6]	Hazard: H319 (Causes serious eye irritation). Standard safety glasses are insufficient as they do not protect from splashes or airborne dust from all angles. Goggles provide a seal around the eyes. [7]
Hand Protection	Compatible chemical-resistant gloves (e.g., Nitrile).	Hazard: H315 (Causes skin irritation). Gloves must be inspected before use. A double-gloving strategy is often prudent. Contaminated gloves must be removed without touching the outer surface and disposed of as chemical waste. [3] [8]
Body Protection	Flame-retardant laboratory coat.	Hazard: Protects against skin contact from spills and prevents contamination of personal clothing.
Respiratory	NIOSH-approved respirator (if engineering controls fail or for emergency response).	Hazard: H335 (May cause respiratory irritation). While a fume hood is the primary control, a respirator (e.g., N95 for particulates or a half-mask with appropriate cartridges) should be available for cleaning large spills or in case of ventilation failure. [8] [9]

Section 3: Standard Operating Procedures (SOPs)

The following protocols are designed to be self-validating systems, minimizing risk through a structured, deliberate sequence of actions.

Protocol for Weighing and Transferring Solid 2-Bromobenzene-1,4-diamine

This procedure is designed to prevent the generation of dust and avoid contamination of surfaces.

[Click to download full resolution via product page](#)

Caption: SOP for weighing and transferring solid reagents.

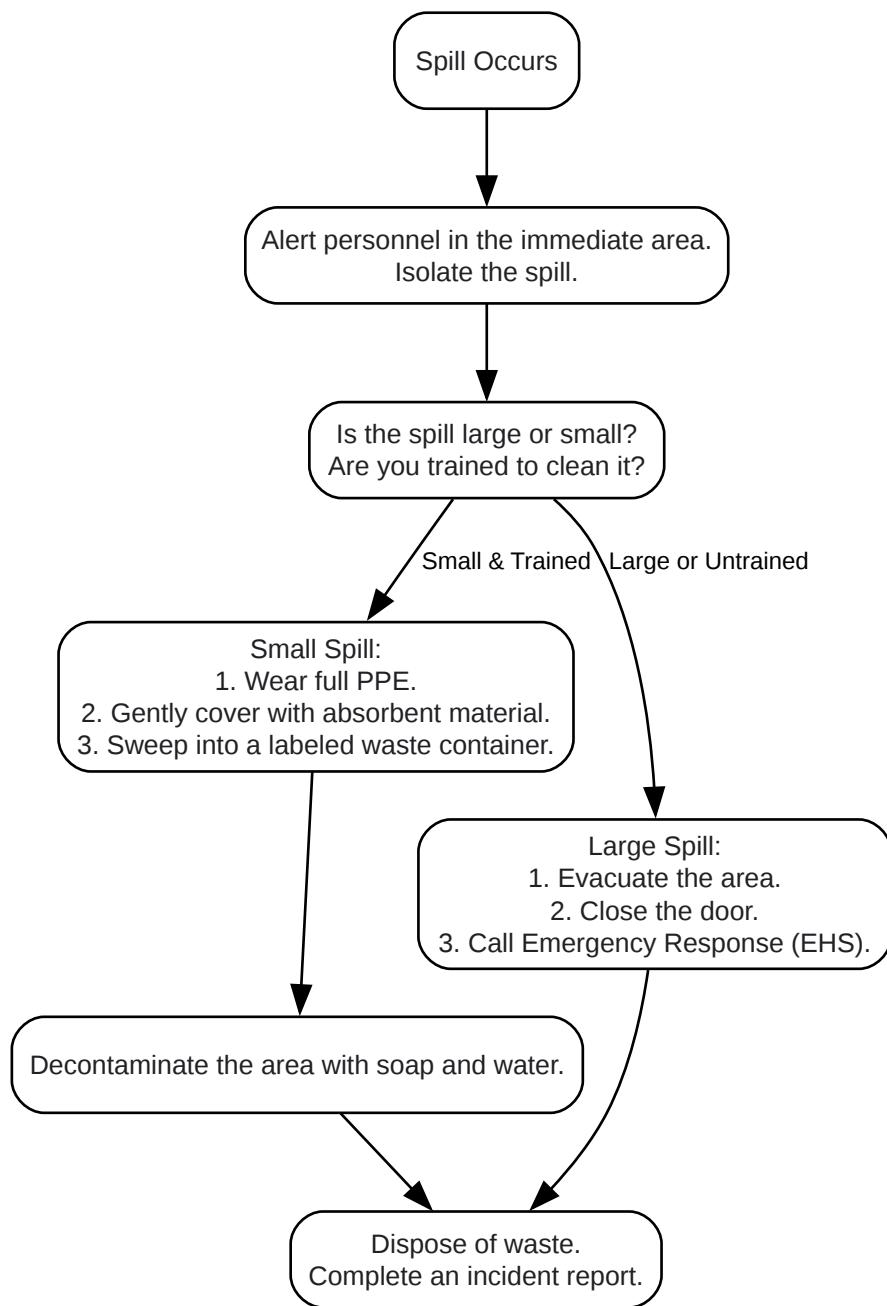
- Preparation: Before bringing the chemical into the fume hood, ensure you are wearing all required PPE. Verify the fume hood is operational (check airflow monitor). Assemble all necessary equipment (spatula, weigh paper/boat, reaction vessel, powder funnel).
- Weighing: Perform all weighing operations inside the fume hood to contain any dust. Place the weigh boat on the analytical balance and tare. Using a clean spatula, carefully transfer the solid from the stock bottle to the weigh boat. Avoid any abrupt movements that could aerosolize the powder.
- Transfer: To transfer the weighed solid to the reaction vessel, use a powder funnel. Gently tap the spatula and weigh boat to ensure all material is transferred.
- Decontamination & Cleanup: Rinse the weigh boat and spatula with a small amount of the reaction solvent directly into the reaction vessel to transfer any residual material. Wipe down the balance and surrounding area within the fume hood with a damp cloth. Dispose of the weigh boat and cloth as contaminated solid waste.
- Final Steps: Close the fume hood sash. Remove gloves using the proper technique and dispose of them. Immediately wash hands thoroughly with soap and water.[\[3\]](#)

Storage Requirements

The stability and safety of a chemical are directly impacted by its storage conditions.

- Temperature: Store in a cool, dry place, ideally between 2-8°C as recommended.
- Atmosphere: Keep the container tightly sealed to prevent moisture ingress and potential degradation.[\[4\]](#)
- Light: Keep in a dark place, as many aromatic amines are light-sensitive.
- Incompatibilities: Store away from strong oxidizing agents.[\[10\]](#)

Section 4: Emergency Response Protocols


Preparedness is paramount. All personnel must be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.

First Aid Measures

- If Inhaled: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][11]
- In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][11]
- In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]
- If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Accidental Release Measures (Spills)

The response to a spill should be swift, deliberate, and dictated by the scale of the release.

[Click to download full resolution via product page](#)

Caption: Decision tree for responding to a chemical spill.

For a small, contained spill of **2-Bromobenzene-1,4-diamine** inside a fume hood:

- Ensure appropriate PPE is worn, including gloves, lab coat, and eye protection.

- Gently cover the solid spill with an inert absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne.[3]
- Carefully sweep the mixture into a designated, labeled container for hazardous waste disposal. Do not generate dust.
- Wipe the spill area with a cloth dampened with soap and water.
- Place all contaminated materials (absorbent, cloths, gloves) into the hazardous waste container.[4]

Fire-Fighting Measures

- Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[3][4] A water spray can be used to cool fire-exposed containers.[11]
- Specific Hazards: Under fire conditions, toxic and corrosive fumes may be emitted, including carbon oxides, nitrogen oxides, and hydrogen bromide gas.[3][5]
- Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[3][11]

Section 5: Properties and Disposal

Physical and Chemical Properties

Comprehensive experimental data for this specific compound is limited. The following table includes known and computed properties. The absence of data is, in itself, a critical piece of safety information, indicating that the compound's properties are not fully characterized.

Property	Value	Source
Physical Form	Solid	
Molecular Weight	187.04 g/mol	PubChem[1]
Storage Temperature	2-8°C	Sigma-Aldrich
Toxicological Data	To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.	Inferred from similar R&D chemicals[11]

Disposal Considerations

All waste containing **2-Bromobenzene-1,4-diamine**, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

- Collect waste in clearly labeled, sealed containers.
- Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
- Dispose of the material through a licensed disposal company, following all local, state, and federal regulations.[11][13]

Conclusion

2-Bromobenzene-1,4-diamine is a potent synthetic tool. Its safe and effective use hinges on a culture of vigilance, a deep understanding of its hazards, and the disciplined application of established safety protocols. By integrating the principles and procedures outlined in this guide—from engineering controls and meticulous handling techniques to emergency preparedness—researchers can confidently leverage the synthetic potential of this compound while upholding the highest standards of laboratory safety.

References

- Safety Data Sheet for a related compound. (n.d.). Enamine.
- Material Safety Data Sheet - Bromobenzene. (2012, February 23). Sigma-Aldrich.

- SAFETY DATA SHEET - Bromobenzene. (2011, March 21). Fisher Scientific.
- **2-Bromobenzene-1,4-diamine** Product Page. (n.d.). Sigma-Aldrich.
- 2-BROMO-BENZENE-1,4-DIAMINE - Safety Data Sheet. (2025, July 19). ChemicalBook.
- SAFETY DATA SHEET - Bromobenzene. (2025, May 6). Sigma-Aldrich.
- SAFETY DATA SHEET - Bromobenzene. (2019, June 10). Spectrum Chemical.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Personal Protective Equipment. (2025, September 12). US EPA.
- 4-Bromobenzene-1,2-diamine. (n.d.). PubChem.
- **2-Bromobenzene-1,4-diamine**. (n.d.). PubChem.
- Hazardous Substance Fact Sheet - Bromobenzene. (2008, November). NJ.gov.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
- SAFETY DATA SHEET - Bromobenzene. (n.d.). FUJIFILM Wako Chemicals.
- Personal Protective Equipment. (n.d.). Auburn University Business and Administration.
- SAFETY DATA SHEET - Bromobenzene. (2025, July 17). TCI Chemicals.
- SAFETY DATA SHEET - 1,4-Phenylenediamine. (n.d.). TCI Chemicals.
- SAFETY DATA SHEET - 4-Bromo-1,2-benzenediamine. (2025, May 1). Fisher Scientific.
- **2-Bromobenzene-1,4-diamine** | Aromatic Building Block. (n.d.). Benchchem.
- BroMobenzene--d4 SDS, 64646-03-3 Safety Data Sheets. (n.d.). ECHEMI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Bromobenzene-1,4-diamine | C6H7BrN2 | CID 1516394 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. 2-BROMO-BENZENE-1,4-DIAMINE - Safety Data Sheet [chemicalbook.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. echemi.com [echemi.com]
- 7. ba.auburn.edu [ba.auburn.edu]

- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. nj.gov [nj.gov]
- 11. gustavus.edu [gustavus.edu]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Introduction: Contextualizing 2-Bromobenzene-1,4-diamine in Research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081903#safety-handling-and-msds-for-2-bromobenzene-1-4-diamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com